3-(Ethoxymethyl)-2,4-dimethylpentan-3-ol

Description

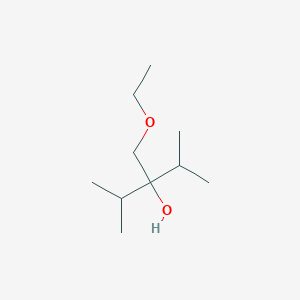

Structure

2D Structure

3D Structure

Properties

CAS No. |

142534-87-0 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

3-(ethoxymethyl)-2,4-dimethylpentan-3-ol |

InChI |

InChI=1S/C10H22O2/c1-6-12-7-10(11,8(2)3)9(4)5/h8-9,11H,6-7H2,1-5H3 |

InChI Key |

VIKDTCYWNBUVRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(C(C)C)(C(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxymethyl 2,4 Dimethylpentan 3 Ol and Analogues

Retrosynthetic Analysis and Strategic Precursor Identification

A retrosynthetic analysis of the target molecule, 3-(ethoxymethyl)-2,4-dimethylpentan-3-ol, reveals a logical disconnection strategy. The ethoxymethyl ether can be disconnected to reveal the core tertiary alcohol, 2,4-dimethylpentan-3-ol. This tertiary alcohol can be further disconnected at the carbon-carbon bond adjacent to the hydroxyl group. This leads to two isopropyl groups and a central carbonyl functionality, identifying diisopropyl ketone as a key precursor. The isopropyl groups can be envisioned as being introduced via a Grignard reagent.

This analysis highlights two primary synthetic challenges: the formation of the sterically hindered tertiary alcohol and the subsequent selective etherification of the tertiary hydroxyl group.

Table 1: Retrosynthetic Disconnections

| Target Molecule | Intermediate | Precursors |

| This compound | 2,4-Dimethylpentan-3-ol | Diisopropyl ketone, Isopropylmagnesium bromide |

Targeted Grignard Reagent-Mediated Synthesis of the Tertiary Alcohol Core

The synthesis of the tertiary alcohol core, 2,4-dimethylpentan-3-ol, is most directly achieved through the addition of an isopropyl Grignard reagent to diisopropyl ketone. stackexchange.commasterorganicchemistry.com However, the significant steric hindrance around the carbonyl group in diisopropyl ketone can impede the standard Grignard reaction. stackexchange.com This steric crowding can lead to a competing reaction pathway: reduction of the ketone to the corresponding secondary alcohol, diisopropyl carbinol, rather than the desired tertiary alcohol. stackexchange.com

To favor the formation of the tertiary alcohol, reaction conditions must be carefully controlled. The use of a more reactive Grignard reagent, such as isopropylmagnesium chloride, can sometimes improve the yield of the desired tertiary alcohol. Additionally, the reaction temperature should be kept low to minimize side reactions.

Table 2: Potential Reactions in Grignard Synthesis

| Reactants | Desired Product | Potential Byproduct (from reduction) |

| Diisopropyl ketone + Isopropylmagnesium bromide | 2,4-Dimethylpentan-3-ol | Diisopropyl carbinol |

Chemo- and Regioselective Introduction of the Ethoxymethyl Moiety

Once the tertiary alcohol, 2,4-dimethylpentan-3-ol, is synthesized, the next step is the introduction of the ethoxymethyl group. This is typically achieved by using an ethoxymethylating agent, such as ethoxymethyl chloride (EOM-Cl), in the presence of a non-nucleophilic base. The choice of base is critical to deprotonate the sterically hindered tertiary alcohol without causing elimination or other side reactions. A common choice for such transformations is a hindered amine base like diisopropylethylamine (DIPEA).

The reaction's chemo- and regioselectivity are paramount. The goal is to selectively etherify the tertiary hydroxyl group without affecting other parts of the molecule. Given that the only reactive site is the hydroxyl group, achieving high selectivity is generally feasible under appropriate conditions. The ethoxymethyl ether acts as a protective group for the alcohol, a common strategy in multi-step organic synthesis. uchicago.eduwikipedia.orgmasterorganicchemistry.com

Development of Stereoselective Synthetic Pathways for Chiral Variants

The synthesis of chiral variants of this compound, where the tertiary carbon is a stereocenter, requires a stereoselective approach. Since the Grignard reaction on the prochiral diisopropyl ketone generally leads to a racemic mixture of the tertiary alcohol, a resolution method or an asymmetric synthesis is necessary.

One potential strategy for asymmetric synthesis involves the use of a chiral catalyst or a chiral auxiliary during the Grignard addition. However, achieving high enantioselectivity in the addition of Grignard reagents to sterically hindered ketones remains a significant challenge in synthetic chemistry.

An alternative approach is the kinetic resolution of the racemic 2,4-dimethylpentan-3-ol. This could be achieved using a chiral resolving agent that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

Reaction Condition Optimization and Process Scale-Up Considerations

Optimizing the reaction conditions for both the Grignard reaction and the subsequent etherification is crucial for maximizing yield and purity, especially when considering larger-scale production.

For the Grignard reaction, key parameters to optimize include the choice of solvent (typically an ether such as diethyl ether or tetrahydrofuran), the reaction temperature, and the rate of addition of the Grignard reagent. dtu.dk Continuous flow reactors are increasingly being explored for Grignard reactions to improve heat transfer and control over reaction parameters, which can be particularly beneficial for highly exothermic reactions and can help minimize the formation of byproducts. researchgate.netresearchgate.net

For the etherification step, optimization would focus on the choice of base, solvent, and temperature to ensure complete reaction while minimizing any potential side reactions. The purification of the final product, likely through distillation or chromatography, would also need to be optimized for efficiency and scalability. When scaling up, the management of exotherms during the Grignard reaction and the handling of potentially hazardous reagents are critical safety considerations. researchgate.net

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity and transformation pathways of the specific compound This compound . As a result, the creation of a detailed, evidence-based article adhering to the requested structure is not feasible at this time.

Extensive searches for specific reactions involving this tertiary alcohol and ether have not yielded any dedicated research findings. This includes a lack of information on key areas of its chemical behavior that would be essential for a thorough investigation, as outlined in the proposed article structure.

Specifically, the following areas lack retrievable data for this compound:

Comprehensive Investigation of Chemical Reactivity and Transformation Pathways of 3 Ethoxymethyl 2,4 Dimethylpentan 3 Ol

Mechanistic Studies of Key Chemical Transformations:Consequently, without primary reaction data, no mechanistic studies on the chemical transformations of this compound could be located.

While general principles of organic chemistry can predict potential reactivity for tertiary alcohols and ethers, a scientifically rigorous and accurate article as requested cannot be constructed without specific experimental data and research findings for the compound . The search results did not provide the necessary detailed information to populate the requested sections and subsections with factual content and data tables.

Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Sophisticated Spectroscopic and Stereochemical Elucidation of 3 Ethoxymethyl 2,4 Dimethylpentan 3 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D: COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals of 3-(ethoxymethyl)-2,4-dimethylpentan-3-ol.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. The predicted chemical shifts for this compound are presented below.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, typically through two or three bonds (²JHH and ³JHH). princeton.edu For this compound, COSY would show correlations between the methine protons (H-2 and H-4) and the adjacent methyl protons (H-8, H-9, H-10, and H-11), as well as between the ethoxy methylene (B1212753) protons (H-6) and the ethoxy methyl protons (H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.edu It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is crucial for piecing together the molecular skeleton, especially around quaternary centers like C-3. youtube.com For instance, the protons of the methyl groups at C-2 and C-4 (H-8, H-9, H-10, H-11) would show correlations to the quaternary carbon C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. princeton.edu NOESY is particularly useful for determining stereochemistry. For example, spatial correlations between the ethoxymethyl group protons and the protons of the isopropyl groups would help define the molecule's preferred conformation.

Interactive NMR Data Table for this compound (Predicted)

| Atom Number | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations (from ¹H to ¹³C) |

| 1 | - | ~78.0 (quaternary) | - | H-2, H-4, H-5, H-8, H-9, H-10, H-11 |

| 2 | ~1.9 (m) | ~35.0 | H-8, H-9 | C-1, C-3, C-4, C-8, C-9 |

| 3 | - | ~75.0 (quaternary) | - | H-2, H-4, H-5, H-8, H-9, H-10, H-11 |

| 4 | ~1.9 (m) | ~35.0 | H-10, H-11 | C-1, C-2, C-3, C-10, C-11 |

| 5 | ~3.4 (s) | ~70.0 | - | C-1, C-3, C-6 |

| 6 | ~3.5 (q) | ~65.0 | H-7 | C-5, C-7 |

| 7 | ~1.2 (t) | ~15.0 | H-6 | C-6 |

| 8, 9 | ~0.9 (d) | ~18.0 | H-2 | C-2, C-3, C-9 (or C-8) |

| 10, 11 | ~0.9 (d) | ~18.0 | H-4 | C-3, C-4, C-11 (or C-10) |

| OH | variable (s) | - | - | C-3 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of this compound (C10H22O2). This is a critical step in confirming the molecular identity.

MS/MS (Tandem Mass Spectrometry): In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions are then analyzed. This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of this compound would likely proceed through cleavage of the C-C and C-O bonds.

Predicted Fragmentation Pattern for this compound

| m/z (Fragment Ion) | Possible Structure of Fragment |

| 159.1385 | [M - CH3]+ |

| 145.1228 | [M - C2H5]+ |

| 129.1279 | [M - C3H7]+ |

| 101.0966 | [M - C5H11O]+ |

| 87.0793 | [M - C6H13O]+ |

| 73.0653 | [CH(CH3)2COH]+ |

| 59.0497 | [CH2OCH2CH3]+ |

| 43.0548 | [CH(CH3)2]+ |

Fourier Transform Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds. For this compound, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations for the alcohol and ether linkages would appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly effective for analyzing non-polar bonds and symmetric vibrations. The C-C bond vibrations of the pentane (B18724) backbone and the symmetric C-H bending modes would be expected to show strong signals in the Raman spectrum.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C-H bend (alkane) | 1350-1480 |

| C-O stretch (alcohol, ether) | 1000-1300 |

| C-C stretch | 800-1200 |

X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Forms or Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form, or if a crystalline derivative can be prepared, X-ray diffraction analysis would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. This technique would definitively establish the relative stereochemistry of the molecule. However, obtaining suitable crystals can be a significant challenge, especially for flexible, non-polar molecules.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment of Enantiomers

The presence of a stereocenter at C-3 means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these non-superimposable mirror images and assigning their absolute configuration (R or S). encyclopedia.pub

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub While the parent alcohol may not have a strong chromophore for ECD analysis in the accessible UV-Vis region, derivatization of the hydroxyl group with a chromophoric auxiliary can induce a measurable ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum can then be correlated with the absolute configuration, often with the aid of quantum-chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the shape of the ORD curve, known as a Cotton effect curve, is characteristic of the stereochemistry of the chiral centers in the molecule.

The application of these chiroptical techniques would be the final step in the complete stereochemical elucidation of an enantiomerically pure sample of this compound.

Computational Chemistry and Theoretical Modeling Investigations of 3 Ethoxymethyl 2,4 Dimethylpentan 3 Ol

Quantum Chemical Calculations for Electronic Structure, Bonding Analysis, and Molecular Properties

Methodology: Typically, the molecular geometry of 3-(Ethoxymethyl)-2,4-dimethylpentan-3-ol would first be optimized using a functional such as B3LYP in conjunction with a basis set like 6-311+G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules. From the optimized geometry, a variety of electronic and molecular properties can be calculated.

Electronic Structure and Bonding Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, indicating its role as an electron donor in chemical reactions. The LUMO, conversely, would be distributed across the anti-bonding orbitals, indicating sites susceptible to nucleophilic attack.

Bonding analysis, through methods like Natural Bond Orbital (NBO) analysis, would reveal the nature of the covalent bonds, charge distribution, and hyperconjugative interactions. The polarity of the C-O and O-H bonds would be quantified, confirming the significant dipole moment of the molecule.

Molecular Properties: Key molecular properties that can be calculated include the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map would visualize the electron density distribution, highlighting the electronegative oxygen atoms of the ether and hydroxyl groups as regions of negative potential (red) and the hydroxyl proton as a region of positive potential (blue), predicting their roles in intermolecular interactions.

Table 5.1.1: Predicted Molecular Properties of this compound Note: These values are representative and based on calculations of similar molecules.

| Property | Predicted Value | Computational Method |

|---|---|---|

| Dipole Moment | ~2.1 D | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | ~ -6.8 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | ~ +1.5 eV | DFT/B3LYP/6-311+G(d,p) |

| Polarizability | ~18.5 ų | DFT/B3LYP/6-311+G(d,p) |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethoxymethyl group and the steric hindrance from the isopropyl groups suggest that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures and to understand the energy barriers between them.

Methodology: A potential energy surface (PES) scan is performed by systematically rotating specific dihedral angles of the molecule and calculating the energy at each step. For this molecule, key dihedral angles would include the C-C-O-C angle of the ethoxy group and the C-C-C-O angles involving the isopropyl groups. These calculations are typically performed at a DFT level of theory.

Findings: The conformational landscape of this compound is expected to be complex. The most stable conformers would likely arrange the bulky isopropyl and ethoxymethyl groups to minimize steric repulsion. The potential energy surface would reveal multiple local minima corresponding to different stable conformers. The energy barriers between these conformers, representing the energy required for rotation around the single bonds, would also be determined. Studies on similar hindered alcohols show that such barriers are typically in the range of a few kcal/mol.

Table 5.2.1: Representative Conformational Analysis Data Note: This table presents hypothetical data for key dihedral angles.

| Dihedral Angle Scanned | Lowest Energy Conformer (Angle) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| C(pentyl)-C(3)-O-CH₂ | gauche (~60°) | 0.0 | ~3.5 |

| C(pentyl)-C(3)-O-CH₂ | anti (~180°) | ~0.8 | ~4.0 |

Reaction Mechanism Modeling and Transition State Characterization for Key Chemical Transformations

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. A key reaction for tertiary alcohols is acid-catalyzed dehydration.

Methodology: Using quantum chemical methods, the entire reaction pathway can be mapped out. This involves identifying the structures of reactants, intermediates, transition states, and products. Transition state theory (TST) is a cornerstone of these investigations. Transition states are located by searching for saddle points on the potential energy surface, which are confirmed by the presence of a single imaginary vibrational frequency. The activation energy (the energy difference between the reactants and the transition state) can then be calculated to predict the reaction rate.

Mechanism of Acid-Catalyzed Dehydration: The dehydration of a tertiary alcohol like this compound is expected to proceed via an E1 mechanism. The reaction would involve three main steps:

Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water).

Loss of the water molecule to form a stable tertiary carbocation intermediate. This is the rate-determining step.

Deprotonation of an adjacent carbon by a weak base (like water) to form an alkene.

Computational modeling would provide the energies of the protonated alcohol, the carbocation intermediate, and the transition state for the formation of the carbocation, thereby quantifying the energy barrier for the reaction.

Table 5.3.1: Calculated Energetics for Dehydration of this compound Note: Representative energy values based on studies of similar tertiary alcohols.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (Alcohol + H⁺) | 0.0 |

| Protonated Alcohol | -5.2 |

| Transition State (for water loss) | +25.8 |

| Carbocation Intermediate + H₂O | +15.4 |

| Product (Alkene + H₃O⁺) | +5.0 |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the behavior of molecules in the condensed phase, providing insights into their interactions with solvent molecules and with each other.

Methodology: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This requires a force field, a set of parameters that describes the potential energy of the system. For simulations of this compound in a solvent like water, a force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) would be suitable for the alcohol-ether, combined with a water model like TIP4P/2005. The simulation would involve placing one or more molecules of the compound in a box of solvent molecules and running the simulation for several nanoseconds.

Solution-Phase Behavior and Intermolecular Interactions: MD simulations would reveal how this compound interacts with solvent molecules. In an aqueous solution, the hydroxyl group would act as both a hydrogen bond donor and acceptor, while the ether oxygen would act as a hydrogen bond acceptor. The bulky, nonpolar alkyl groups would lead to hydrophobic interactions, influencing the local water structure.

Analyses of the simulation trajectories, such as calculating radial distribution functions (RDFs), would quantify the structuring of solvent molecules around the solute. For example, the RDF for the hydroxyl hydrogen and water oxygen would show a sharp peak at a short distance, indicating strong hydrogen bonding. At higher concentrations, simulations could also explore the potential for aggregation or micelle formation driven by hydrophobic effects.

Table 5.4.1: Intermolecular Interaction Analysis from MD Simulations Note: This table presents typical analyses performed in MD studies of alcohols in water.

| Analysis | Expected Finding |

|---|---|

| Radial Distribution Function (g(r)) of O(hydroxyl)-H···O(water) | Sharp peak at ~1.8 Å, indicating strong hydrogen bonding. |

| Hydrogen Bond Count | Average of ~2-3 hydrogen bonds per molecule with water. |

| Solvent Accessible Surface Area (SASA) | Quantification of hydrophobic exposure of alkyl groups. |

Prediction and Validation of Spectroscopic Parameters via Ab Initio and Density Functional Theory (DFT) Methods

Computational methods are highly effective at predicting spectroscopic parameters, which can be used to interpret and validate experimental spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Methodology: NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. The magnetic shielding tensors are calculated for the optimized molecular geometry, and the chemical shifts are determined relative to a reference compound like tetramethylsilane (TMS), calculated at the same level of theory.

IR Spectroscopy: IR vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions. Harmonic frequency calculations are straightforward but often overestimate vibrational frequencies. Anharmonic calculations provide more accurate results that account for the true shape of the potential energy surface and can predict overtones and combination bands. Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Findings: The calculated NMR chemical shifts would help in the assignment of peaks in an experimental spectrum, especially for a molecule with several similar chemical environments. For instance, the chemical shift of the hydroxyl proton would be sensitive to hydrogen bonding and could be predicted under different solvent conditions.

The calculated IR spectrum would show characteristic peaks for the O-H stretch (a broad band around 3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and a strong C-O stretching band for the ether linkage (around 1100 cm⁻¹). Comparing the predicted spectrum to an experimental one would help confirm the molecule's structure and identify its various functional groups.

Table 5.5.1: Predicted vs. Experimental Spectroscopic Data Note: Experimental values are hypothetical for illustrative purposes.

| ¹H NMR Chemical Shifts (ppm) | |||

|---|---|---|---|

| Proton | Predicted (GIAO/DFT) | Hypothetical Experimental | Difference |

| -OH | 2.5 | 2.4 | 0.1 |

| -OCH₂- | 3.4 | 3.3 | 0.1 |

| -CH(CH₃)₂ | 2.1 | 2.0 | 0.1 |

| Key IR Vibrational Frequencies (cm⁻¹) | |||

|---|---|---|---|

| Vibrational Mode | Predicted (Scaled DFT) | Hypothetical Experimental | Assignment |

| ν(O-H) | 3450 | 3445 | O-H stretch |

| ν(C-H) | 2975 | 2970 | Alkyl C-H stretch |

| ν(C-O) | 1120 | 1115 | Ether C-O stretch |

Potential Applications in Advanced Chemical Technologies Excluding Biological/medical Contexts

Evaluation as a Component in Specialty Organic Solvents or Co-solvents

The dual functionality of an alcohol and an ether within a single molecule, combined with its bulky aliphatic structure, suggests that 3-(ethoxymethyl)-2,4-dimethylpentan-3-ol could serve as a specialty solvent or co-solvent. The hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the ether oxygen can only act as a hydrogen bond acceptor. masterorganicchemistry.com This combination can impart unique solvency characteristics.

The branched hydrocarbon skeleton would likely render it soluble in a range of nonpolar organic substances, while the oxygen-containing functional groups would provide a degree of polarity. numberanalytics.com This amphiphilic nature is a desirable trait for solvents used in applications requiring the miscibility of both polar and nonpolar reactants. schoolworkhelper.netlibretexts.org The significant steric hindrance around the hydroxyl group may, however, limit its participation in strong hydrogen bonding networks, potentially influencing its miscibility with highly polar, protic solvents like water. masterorganicchemistry.comyoutube.com

Compared to less hindered, linear alcohols, the bulky isopropyl groups in this compound would likely lead to a higher boiling point and viscosity. These properties could be advantageous in applications requiring a high-boiling, polar aprotic-like solvent. Ethers are generally unreactive and are therefore good solvents for a variety of organic compounds. schoolworkhelper.netlumenlearning.com The presence of the ether linkage in this molecule could enhance its ability to dissolve a broad spectrum of substances, including fats, waxes, and resins. schoolworkhelper.netaakash.ac.in

Table 1: Predicted Solvent Properties of this compound in Comparison to Analogous Compounds

| Property | This compound (Predicted) | tert-Butanol (Actual) | Diethyl Ether (Actual) |

| Boiling Point | High | 82.4 °C | 34.6 °C |

| Polarity | Moderately Polar | Polar | Relatively Nonpolar |

| Hydrogen Bonding | Donor (hindered) & Acceptor | Donor & Acceptor | Acceptor only |

| Water Solubility | Low to Moderate | Miscible | 8 g/100 mL |

This table presents predicted properties for this compound based on the known properties of simpler analogous compounds.

Utility as a Building Block or Modifying Agent in Polymer Chemistry and Materials Science

In the realm of polymer science, this compound could find utility in several capacities. The hydroxyl group can act as an initiator for certain types of polymerization or as a point of attachment for modifying existing polymer chains. numberanalytics.com For instance, it could be used in the synthesis of polyesters or polyurethanes, where the alcohol function reacts with other monomers. numberanalytics.com

The bulky nature of the diisopropyl carbinol moiety could be exploited to introduce specific physical properties into a polymer. Incorporating such a sterically demanding group could disrupt polymer chain packing, leading to materials with lower crystallinity and potentially enhanced solubility in organic solvents. acs.org

Furthermore, alcohols can act as chain transfer agents in radical polymerizations, which can be a method to control the molecular weight of the resulting polymer. rsc.orgradtech.orgresearchgate.net The reactivity of this compound in this capacity would depend on the specific polymerization conditions and the monomer being used. The presence of the ether linkage might also offer a site for further chemical modification of the resulting polymer.

Exploration as a Ligand Precursor or Scaffold in Coordination Chemistry and Catalysis

The structure of this compound is well-suited for the development of novel ligands for catalysis. Upon deprotonation, the resulting alkoxide can coordinate to a metal center. The significant steric bulk provided by the adjacent isopropyl groups could be instrumental in creating a specific coordination environment around the metal, influencing the selectivity of catalytic reactions. nih.govnih.govorganic-chemistry.org Sterically hindered ligands are known to promote the formation of low-coordinate metal complexes, which can exhibit unique catalytic activities. mit.edu

The presence of the ether oxygen atom introduces the possibility of this molecule acting as a bidentate ligand, where both the alkoxide and the ether oxygen coordinate to the metal center. nih.govnih.govacademie-sciences.fr Such chelation can enhance the stability of the metal complex. The distance and flexibility of the ethoxymethyl arm would dictate the bite angle and the geometry of the resulting metal complex, which are crucial factors in determining catalytic performance. These complexes could potentially be explored in reactions such as C-H bond functionalization or asymmetric hydrogenation. nih.govnih.govresearchgate.net

Role as an Intermediate in the Synthesis of More Complex Organic Molecules or Fine Chemicals

The bifunctional nature of this compound makes it a potentially valuable intermediate in multi-step organic synthesis. chemscene.com The tertiary alcohol can be used as a protecting group for other functionalities in a molecule. uwindsor.capearson.commasterorganicchemistry.com For instance, the bulky nature of the diisopropyl carbinol group could be used to shield a part of a molecule while reactions are carried out elsewhere.

The hydroxyl group itself can be a handle for further transformations. It can be converted into a good leaving group, allowing for substitution or elimination reactions. masterorganicchemistry.com Alternatively, it could direct reactions to nearby positions on the molecule. The ether functionality is generally stable under many reaction conditions, making it a robust part of the molecular scaffold during a synthetic sequence. schoolworkhelper.netlumenlearning.com The synthesis of sterically congested alkyl aryl ethers has been a challenge, and derivatives of this alcohol could be precursors to such compounds. acs.org

Investigation in Supramolecular Assembly or Host-Guest Chemistry

The principles of molecular recognition in supramolecular chemistry often rely on a combination of shape complementarity and non-covalent interactions. wikipedia.orgdigitellinc.com The defined three-dimensional structure of this compound, with its bulky hydrophobic regions and localized polar functionalities, could enable it to participate in self-assembly processes or act as a guest in host-guest complexes. nih.gov

Concluding Perspectives and Future Research Trajectories for 3 Ethoxymethyl 2,4 Dimethylpentan 3 Ol Research

Synthesis and Characterization

The synthesis of 3-(Ethoxymethyl)-2,4-dimethylpentan-3-ol, a tertiary alcohol containing an ether linkage, would likely be approached through established methodologies for ether synthesis. A plausible route would involve the Williamson ether synthesis. This would entail the deprotonation of the parent alcohol, 3-ethyl-2,4-dimethylpentan-3-ol (B7874056), with a strong base to form the corresponding alkoxide. This alkoxide would then be reacted with an ethyl halide, such as ethyl bromide or ethyl iodide, to form the target ether.

Another potential synthetic strategy is the acid-catalyzed dehydration of a mixture of 3-ethyl-2,4-dimethylpentan-3-ol and ethanol. algoreducation.commasterorganicchemistry.com However, this method often requires careful control of reaction conditions to favor ether formation over competing elimination reactions, especially with tertiary alcohols. masterorganicchemistry.com

Once synthesized, the characterization of this compound would be crucial to confirm its structure and purity. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the connectivity of the atoms within the molecule.

Mass Spectrometry (MS): This would confirm the molecular weight of the compound. nist.gov

Infrared (IR) Spectroscopy: IR analysis would identify the presence of key functional groups, such as the C-O-C ether linkage and the O-H of the tertiary alcohol. nist.gov

Key Knowledge Gaps and Unexplored Reactivity

Given the absence of literature on this compound, its reactivity is entirely unexplored. Key knowledge gaps that future research could address include:

Reactivity of the Tertiary Alcohol: Investigating reactions typical of tertiary alcohols, such as substitution and elimination reactions under various acidic and basic conditions. The steric hindrance around the hydroxyl group, imparted by the bulky isopropyl groups, would likely influence its reactivity compared to less hindered tertiary alcohols.

Stability of the Ether Linkage: The stability of the ethoxymethyl group under different chemical environments is unknown. Studies could explore its cleavage under strongly acidic or basic conditions.

Intramolecular Interactions: Research could probe for any potential intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen, which could influence the compound's conformation and reactivity.

Oxidation and Reduction Reactions: The susceptibility of the alcohol and ether functionalities to various oxidizing and reducing agents would be a fundamental area of investigation.

Broader Implications for the Design and Synthesis of Ether-Alcohol Chemical Entities

The study of this compound, and compounds like it, could have broader implications for the design and synthesis of new chemical entities containing both ether and alcohol functionalities. These bifunctional molecules are of interest in various fields, including materials science and medicinal chemistry.

Future research in this area could focus on:

Developing Novel Synthetic Methodologies: The challenges associated with synthesizing sterically hindered ether-alcohols could drive the development of new, more efficient synthetic routes. This could include exploring transition-metal catalyzed etherification methods. researchgate.net

Structure-Property Relationships: By systematically varying the alkyl groups on both the alcohol and ether components, researchers could establish clear structure-property relationships. This would allow for the fine-tuning of properties such as solubility, boiling point, and chemical reactivity.

Applications as Building Blocks: Ether-alcohols can serve as versatile building blocks in organic synthesis. The hydroxyl group can be further functionalized or used as a directing group, while the ether linkage provides a stable and relatively inert backbone. Research into the reactivity of compounds like this compound would inform their potential use in more complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.